molecular formula C4H5BN2O4 B1295712 Uracil-5-boronic acid CAS No. 70523-22-7

Uracil-5-boronic acid

Cat. No.: B1295712
CAS No.: 70523-22-7
M. Wt: 155.91 g/mol
InChI Key: PVEJOCQTIVCDNO-UHFFFAOYSA-N
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Description

Uracil-5-boronic acid is a boronic acid derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a boronic acid group at the 5-position of the uracil ring.

Mechanism of Action

Target of Action

Uracil-5-boronic acid (U5BA) is primarily targeted towards enzymes and receptors . It binds to the active site of these targets, effectively impeding their ability to interact with their substrates . This results in the inhibition of their activity . Moreover, U5BA exhibits an affinity for binding to DNA and RNA .

Mode of Action

The mode of action of U5BA involves its binding to the active site of enzymes and receptors . This binding event obstructs the ability of these targets to interact with their substrates, leading to the inhibition of their activity . Furthermore, U5BA can bind to DNA and RNA, thereby obstructing their transcription and translation processes .

Biochemical Pathways

U5BA exerts its modulatory effects on biochemical pathways through its multifaceted interactions . By binding to enzymes, receptors, DNA, and RNA, it can influence various biochemical pathways . .

Result of Action

The result of U5BA’s action is the inhibition of the activity of its target enzymes and receptors . This inhibition can lead to changes in the function of these targets and potentially disrupt the normal biochemical pathways in which they are involved . Additionally, by binding to DNA and RNA, U5BA can obstruct their transcription and translation processes .

Action Environment

The action environment of U5BA can influence its action, efficacy, and stability. It is known that U5BA is slightly soluble in water , which could potentially influence its distribution and action in aqueous biological environments

Biochemical Analysis

Biochemical Properties

Uracil-5-boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes and receptors. It binds to the active sites of enzymes and receptors, impeding their interaction with substrates and thereby inhibiting their activity . Additionally, this compound exhibits an affinity for binding to DNA and RNA, obstructing transcription and translation processes . This compound’s interactions with biomolecules make it a versatile tool in biochemical research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to DNA and RNA, it can modulate gene expression and affect the stability of nucleic acids . This compound’s impact on cell signaling pathways can lead to alterations in cellular functions, such as proliferation and apoptosis. Furthermore, this compound’s interactions with enzymes can influence metabolic pathways, affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes and receptors, inhibiting their activity by preventing substrate interaction . Additionally, this compound can bind to DNA and RNA, obstructing transcription and translation processes . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term experiments . Its stability may be affected by environmental conditions, such as temperature and pH, which can influence its degradation rate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular functions, while higher doses can lead to significant alterations in cellular processes . Toxic or adverse effects may occur at high doses, highlighting the importance of determining the optimal dosage for experimental purposes . Studies have shown that this compound can influence metabolic pathways and gene expression in a dose-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by inhibiting enzyme activity and altering gene expression . Its interactions with enzymes involved in pyrimidine metabolism highlight its role in modulating biochemical pathways . Additionally, this compound’s impact on metabolic pathways can influence cellular functions and overall metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its activity and function, as they determine its availability for biochemical reactions and interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it determines its interactions with biomolecules and its impact on cellular processes . Studies have shown that this compound can localize to the nucleus, where it interacts with DNA and RNA to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uracil-5-boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water). The reaction is carried out under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Uracil-5-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Uracil-5-boronic acid is unique due to its specific structure, which combines the properties of uracil with the reactivity of boronic acids. This combination allows it to participate in a variety of chemical reactions and makes it useful in diverse applications. Compared to other boronic acids, this compound offers distinct advantages in terms of its ability to interact with nucleic acids and enzymes, making it particularly valuable in biochemical and medicinal research .

Properties

IUPAC Name

(2,4-dioxo-1H-pyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O4/c8-3-2(5(10)11)1-6-4(9)7-3/h1,10-11H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEJOCQTIVCDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC(=O)NC1=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292443
Record name (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70523-22-7
Record name 70523-22-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82645
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Record name (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70523-22-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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